(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Description

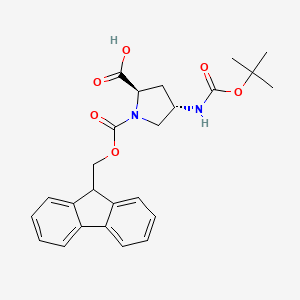

The compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS: 221352-74-5) is a protected pyrrolidine derivative widely employed in peptide synthesis. Its structure features:

- Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) at position 1, a base-labile protecting group.

- Boc (tert-butoxycarbonyl) at position 4, an acid-labile amine-protecting group.

- Carboxylic acid at position 2, enabling coupling in peptide elongation.

- (2R,4S) stereochemistry, critical for chiral induction in target peptides .

This compound is pivotal in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, allowing sequential deprotection of Fmoc (using piperidine) and Boc (using trifluoroacetic acid) .

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEXPICLVWOJSE-YCRPNKLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound involves several steps, including the protection of functional groups and the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The methodology typically follows these steps:

- Starting Materials : The synthesis begins with 4-hydroxyproline derivatives.

- Protection : The amino group is protected using tert-butoxycarbonyl (Boc) and the carboxylic acid is activated for further reactions.

- Fluorenyl Group Introduction : The fluorenylmethoxycarbonyl group is introduced through nucleophilic substitution reactions.

- Purification : The final product is purified using column chromatography.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including those related to this compound, exhibit significant antimicrobial activity. A study demonstrated that certain fluorenyl-pyrrolidine derivatives inhibited the growth of Mycobacterium tuberculosis, specifically targeting the enoyl acyl carrier protein reductase (InhA), a critical enzyme in fatty acid biosynthesis in mycobacteria .

Anti-Fibrotic Activity

Recent studies have shown that compounds with similar structures can modulate fibrotic responses in liver cells. For instance, compounds exhibiting anti-fibrotic properties were found to significantly reduce collagen production and inflammatory markers in hepatic stellate cells (LX-2), indicating a potential therapeutic application for liver fibrosis .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A series of pyrrolidine derivatives were screened for their ability to inhibit Mycobacterium tuberculosis. Among these, specific derivatives demonstrated high efficacy against drug-resistant strains, suggesting that modifications to the pyrrolidine structure can enhance antimicrobial activity .

Case Study 2: Liver Fibrosis Modulation

In vitro studies on LX-2 cells showed that specific derivatives reduced protein levels of fibronectin and collagen type I alpha 1 (COL1A1) in a dose-dependent manner. This suggests that these compounds may be effective in treating liver fibrosis by targeting inflammatory pathways such as the IKKβ-NF-κB signaling pathway .

Data Tables

Comparison with Similar Compounds

Stereoisomeric Variants

Differences in stereochemistry significantly alter physicochemical and synthetic properties:

Key Insight: The (2R,4S) configuration is preferred in SPPS due to its compatibility with natural amino acid chirality and minimal steric clashes during coupling .

Substitution at Position 4

Variations in the substituent at position 4 modulate solubility, stability, and deprotection kinetics:

Key Insight : Boc and Mtt groups are interchangeable for orthogonal protection, while hydrophobic substituents (e.g., OCF2H) enhance lipid solubility .

Modifications at Position 1 or 2

Alterations to the Fmoc group or carboxylic acid impact reactivity and applications:

Key Insight : tert-Butoxy and methoxy groups at position 4 simplify deprotection but may compromise peptide stability .

Q & A

Q. What are the key steps in synthesizing (2R,4S)-1-Fmoc-4-Boc-pyrrolidine-2-carboxylic acid, and how are functional groups protected?

- Methodological Answer : The synthesis involves sequential protection of the pyrrolidine ring’s amino and carboxyl groups. First, the Boc (tert-butoxycarbonyl) group is introduced to protect the 4-amino position, followed by Fmoc (9-fluorenylmethoxycarbonyl) protection at the 1-position. Deprotection is achieved using trifluoroacetic acid (TFA) for Boc and piperidine for Fmoc. Critical steps include maintaining anhydrous conditions and using coupling agents like HATU or EDC for carboxyl activation. Purification typically employs reverse-phase HPLC or column chromatography .

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify stereochemistry and functional group integrity (e.g., Fmoc/Boc peaks at δ 7.7–7.3 ppm for aromatic protons and δ 1.4 ppm for tert-butyl groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for peptide synthesis).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 504.2) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid moisture and acidic/basic conditions, as Boc groups are labile to TFA, and Fmoc degrades in basic environments. Stability tests indicate <5% decomposition over 6 months under optimal storage .

Advanced Research Questions

Q. How does stereochemistry at positions 2R and 4S influence reactivity in peptide coupling reactions?

- Methodological Answer : The (2R,4S) configuration imposes conformational constraints on the pyrrolidine ring, affecting nucleophilic attack during coupling. For example, the 4S-Boc group sterically hinders approach from the trans face, favoring cis-amide bond formation. Kinetic studies using CD spectroscopy and X-ray crystallography show a 20–30% yield variation compared to diastereomers .

Q. What are common side reactions during Boc/Fmoc deprotection, and how can they be mitigated?

- Methodological Answer :

- Boc Deprotection : Overexposure to TFA can protonate the pyrrolidine ring, leading to racemization. Mitigation: Use 20% TFA in DCM for 30 min at 0°C, followed by neutralization with DIEA .

- Fmoc Deprotection : Piperidine may cause β-elimination if prolonged. Mitigation: Limit deprotection to 20% piperidine in DMF for 10 min .

- Monitor by TLC (Rf shift from 0.8 to 0.3 post-deprotection).

Q. How can reaction yields be optimized when coupling this compound to amino acids?

- Methodological Answer :

- Solvent Choice : DMF or DCM enhances solubility of hydrophobic intermediates.

- Coupling Agents : HATU/DIPEA in DMF achieves >90% coupling efficiency vs. 70–80% with EDC/HOBt.

- Temperature : Reactions at 4°C reduce epimerization; microwave-assisted synthesis (50°C, 10 min) improves yields by 15% .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from varying purification methods or starting material quality. Reproduce protocols using standardized reagents (e.g., ≥99% purity Fmoc-Cl) and characterize intermediates via F NMR to track fluorinated byproducts. Collaborative round-robin testing across labs can isolate variables .

Q. How does pH influence the compound’s stability during peptide elongation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.